
6-Chloro-7-tetradecyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-tetradecyl-7H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The resulting 6-chloropurine can then be alkylated with tetradecyl halides under basic conditions to introduce the tetradecyl chain .
Industrial Production Methods
Industrial production of 6-Chloro-7-tetradecyl-7H-purine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and alkylation steps are optimized for scalability, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Chloro-7-tetradecyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Alkylation: The purine ring can be further alkylated at different positions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Alkylation: Alkyl halides and a base such as sodium hydride or potassium tert-butoxide are commonly used for alkylation reactions.
Major Products Formed
Substitution Reactions: Products include 6-amino-7-tetradecyl-7H-purine and 6-thio-7-tetradecyl-7H-purine.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Alkylation: Products include various alkylated derivatives of this compound.
科学的研究の応用
6-Chloro-7-tetradecyl-7H-purine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antileukemic agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of 6-Chloro-7-tetradecyl-7H-purine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler analog without the tetradecyl chain, used as an antileukemic agent.
6-Amino-7-tetradecyl-7H-purine: A derivative with an amino group at the 6th position, studied for its biological activities.
6-Thio-7-tetradecyl-7H-purine: A derivative with a thiol group at the 6th position, investigated for its potential therapeutic applications.
Uniqueness
The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability .
特性
CAS番号 |
68180-23-4 |
|---|---|
分子式 |
C19H31ClN4 |
分子量 |
350.9 g/mol |
IUPAC名 |
6-chloro-7-tetradecylpurine |
InChI |
InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-19-17(24)18(20)21-15-22-19/h15-16H,2-14H2,1H3 |
InChIキー |
DQEXXNPJYJVEBM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


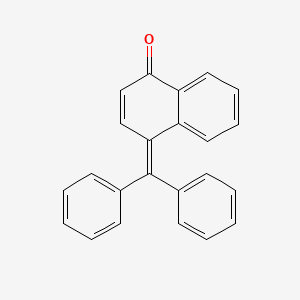

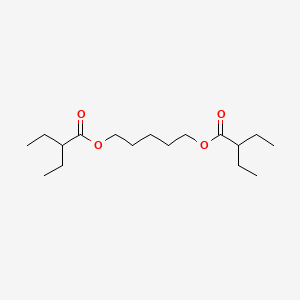
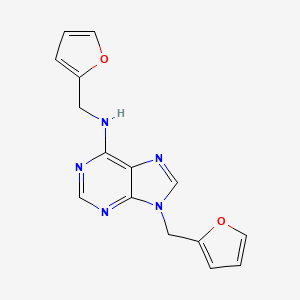
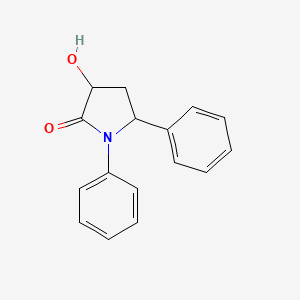


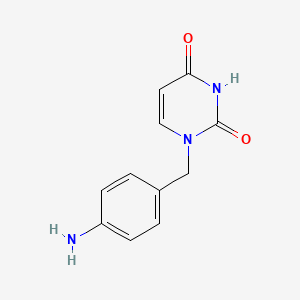
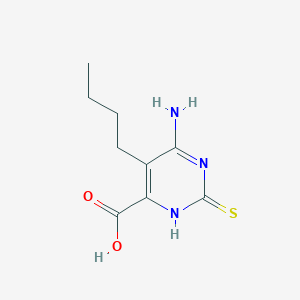

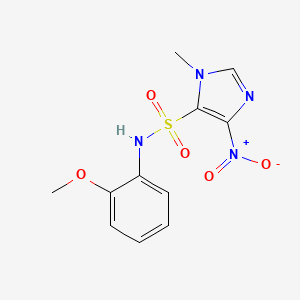
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
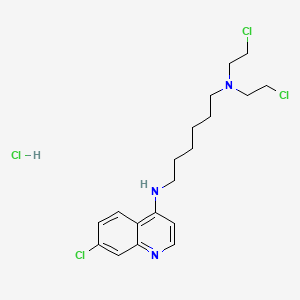
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
